molecular formula C16H10N2O4 B1596920 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone CAS No. 20958-66-1

2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Cat. No. B1596920
CAS RN: 20958-66-1
M. Wt: 294.26 g/mol
InChI Key: FERUHHWVLZNKMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone” is a chemical compound with the molecular formula C16H10N2O4 . It is also known as N,N’-DIMETHYL-1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIIMIDE .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused-ring system with four six-membered rings . The benzene rings at either end are nearly perpendicular to the mean plane of the fused-ring system .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 294.27 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.

Scientific Research Applications

  • Two-Photon Absorption Properties : A study by Lin et al. (2010) explored derivatives of this compound for their two-photon absorption (2PA) properties. The spectral properties could be fine-tuned, and these compounds showed significant 2PA cross-section values, making them potential candidates for photonic applications.

  • Abiotic Secondary Structure Modularity : Research by Zych & Iverson (2002) examined the stacking of electron-rich and electron-deficient aromatic units based on this compound. They found that larger oligomers displayed conformational modularity, which is beneficial for designing complex molecules and analyzing their structures.

  • Europium(III) Complexes : In a study by Bian et al. (2002), novel ligands based on imidazo[4,5-f]1,10-phenanthroline derivatives, including this compound, were synthesized and their complexes with europium(III) exhibited unique fluorescent properties.

  • Anion Sensing Behavior : Gu et al. (2016) studied a naphthalenediimide derivative of this compound, highlighting its efficiency as an anion sensor for fluoride ions. This behavior was attributed to the N H fragments in its backbone, making it relevant for chemical sensing applications (Gu et al., 2016).

  • by Gupta et al. (2015) utilized a derivative of this compound in designing a novel electron acceptor for organic solar cells. The compound demonstrated excellent solubility and thermal stability, with potential for high power conversion efficiency in photovoltaic devices.
  • Red Electroluminescent Devices : In the field of electroluminescence, a study by Gao et al. (2003) synthesized a novel ligand based on this compound for red electroluminescent devices. This research contributes to the development of new materials for light-emitting diodes.

  • Lanthanide Coordination Polymers : Feng et al. (2019) explored the creation of lanthanide coordination polymers using a derivative of this compound. These polymers exhibited enhanced luminescence and tunable magnetic properties, making them suitable for applications in material science (Feng et al., 2019).

  • Cadmium(II) and Zinc(II) Coordination Polymers : Research by Wang et al. (2009) revealed that a novel compound based on this chemical structure could be used in constructing cadmium(II) and zinc(II) coordination polymers. The study demonstrated diverse architectures and coordination modes, which are significant in coordination chemistry.

  • Luminescent Zinc and Cadmium Metal-Organic Frameworks : Another study focused on metal-organic frameworks based on derivatives of this compound. These frameworks showed strong luminescence and potential as materials for lighting and display technologies (Hu et al., 2010).

  • Photovoltaic Devices : Patil et al. (2014) synthesized small organic molecules based on this compound, demonstrating their application in photovoltaic devices. These molecules exhibited promising properties for use in energy conversion (Patil et al., 2014).

properties

IUPAC Name

6,13-dimethyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c1-17-13(19)7-3-5-9-12-10(16(22)18(2)15(9)21)6-4-8(11(7)12)14(17)20/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERUHHWVLZNKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)C)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376218
Record name 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20958-66-1
Record name 2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 2
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 3
Reactant of Route 3
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 4
Reactant of Route 4
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 5
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone
Reactant of Route 6
2,7-Dimethylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.